molecular formula C10H16O13P2 B12835981 [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid

[3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid

Katalognummer: B12835981
Molekulargewicht: 406.17 g/mol
InChI-Schlüssel: HUOJJMMXOWLGJU-JQCUSGDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Topology and Stereochemical Configuration

Cyclohexene Ring Conformational Analysis

The cyclohexene ring in this compound adopts a half-chair conformation , a structural feature distinct from the chair conformation observed in saturated cyclohexane systems. The presence of the double bond between C1 and C2 introduces rigidity, forcing the ring into a puckered geometry that minimizes torsional strain. In this conformation:

  • C1 and C2 lie in a common plane due to the sp² hybridization of the double-bonded carbons.
  • C3, C4, C5, and C6 deviate from planarity, with C3 and C6 positioned above and below the double-bond plane, respectively.

This half-chair structure reduces eclipsing interactions between substituents while accommodating the electronic demands of the double bond. Ring inversion barriers for cyclohexene derivatives are typically between 4.2–7.9 kcal/mol, as calculated by molecular mechanics and quantum chemical methods. The compound’s steric profile suggests limited conformational flexibility due to the bulky phosphonooxy and phosphonoethoxy substituents.

Chiral Center Assignments at 3R, 4A, and 5B(S*) Positions

The molecule contains three stereogenic centers at positions 3, 4, and 5, with configurations defined as 3R , 4A , and 5B(S*) .

Configuration Analysis:
Position Substituents Cahn-Ingold-Prelog Priority Configuration
C3 -OPO₃H₂, -C6H₇O₈P, -CH₂- 1: -OPO₃H₂, 2: -C6H₇O₈P, 3: -CH₂- R
C4 -OH, -C5H₈O₈P, -CH₂- 1: -OH, 2: -C5H₈O₈P, 3: -CH₂- Axial (A)
C5 -OCH₂PO₃H₂, -C4H₅O₆P, -CH₂- 1: -OCH₂PO₃H₂, 2: -C4H₅O₆P, 3: -CH₂- S*

The 3R configuration arises from the clockwise prioritization of the -OPO₃H₂ group, the cyclohexene ring, and the adjacent methylene chain. At C4 , the axial (-OH) and equatorial (-C5H₈O₈P) substituents create a strained geometry stabilized by intramolecular hydrogen bonding. The 5B(S*) designation reflects the tetrahedral arrangement around C5, where the -OCH₂PO₃H₂ group occupies the highest priority position.

Phosphonoethoxy and Phosphonooxy Group Spatial Orientation

The spatial arrangement of the phosphonoethoxy (-OCH₂PO₃H₂) and phosphonooxy (-OPO₃H₂) groups critically influences the compound’s stability:

  • Phosphonoethoxy Group (C5):

    • The -OCH₂PO₃H₂ substituent adopts an equatorial orientation relative to the cyclohexene ring, minimizing 1,3-diaxial interactions with the C3 phosphonooxy group.
    • The ethoxy linker (-OCH₂-) allows partial rotation, enabling charge distribution across the phosphate moiety.
  • Phosphonooxy Group (C3):

    • Positioned axial to the ring, this group participates in hydrogen bonding with the C4 hydroxyl group, offsetting steric strain through electrostatic stabilization.
    • The axial placement creates a 1,3-syn-diaxial relationship with the C5 substituent, but this strain is mitigated by the ring’s half-chair distortion.
Group Position Orientation Key Interactions
-OPO₃H₂ C3 Axial Hydrogen bonding with -OH at C4
-OCH₂PO₃H₂ C5 Equatorial Steric avoidance of C3 substituent

The interplay between these orientations ensures conformational stability while maintaining the compound’s reactivity profile.

Eigenschaften

Molekularformel

C10H16O13P2

Molekulargewicht

406.17 g/mol

IUPAC-Name

(3R,4S,5R)-5-[(1S)-1-carboxy-1-phosphonoethoxy]-4-hydroxy-3-phosphonooxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C10H16O13P2/c1-10(9(14)15,24(16,17)18)22-5-2-4(8(12)13)3-6(7(5)11)23-25(19,20)21/h3,5-7,11H,2H2,1H3,(H,12,13)(H,14,15)(H2,16,17,18)(H2,19,20,21)/t5-,6-,7+,10+/m1/s1

InChI-Schlüssel

HUOJJMMXOWLGJU-JQCUSGDOSA-N

Isomerische SMILES

C[C@](C(=O)O)(O[C@@H]1CC(=C[C@H]([C@H]1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O

Kanonische SMILES

CC(C(=O)O)(OC1CC(=CC(C1O)OP(=O)(O)O)C(=O)O)P(=O)(O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclohexene Core Formation and Functionalization

  • The cyclohexene ring is synthesized via stereoselective cyclization or ring-closure reactions starting from appropriate precursors such as substituted cyclohexanones or cyclohexanediols.
  • Hydroxylation at the 4-position and carboxylation at the 1-position are introduced using regioselective oxidation and carboxylation reactions.
  • Stereochemical control is achieved by using chiral catalysts or chiral auxiliaries to ensure the (3R,4S,5R) configuration.

Phosphorylation Steps

  • The phosphonooxy group at the 3-position and the phosphonoethoxy group at the 5-position are introduced via phosphorylation reactions.
  • Phosphorylation reagents such as phosphoric acid derivatives or phosphorochloridates are used under mild conditions to avoid degradation of sensitive groups.
  • The 5-position phosphorylation involves an ether linkage to a carboxy-phosphonoethoxy moiety, requiring selective esterification of the phosphonate group with a carboxylic acid derivative.
  • Protection of hydroxyl groups during phosphorylation is critical to prevent side reactions.

Protection and Deprotection Techniques

  • Protective groups such as silyl ethers or esters are employed to mask reactive hydroxyl or carboxyl groups during intermediate steps.
  • After phosphorylation and other modifications, these protective groups are removed under controlled acidic or basic conditions to yield the final compound.
  • This stepwise protection/deprotection ensures high purity and yield of the target molecule.

Purification and Characterization

  • The final product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
  • Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Summary Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Purpose/Outcome
1 Cyclohexene ring synthesis Chiral catalysts, cyclization agents Formation of core ring with stereochemistry
2 Hydroxylation and carboxylation Oxidizing agents, carboxylation reagents Introduction of hydroxy and carboxylic acid groups
3 Phosphorylation at 3-position Phosphoric acid derivatives, mild base Installation of phosphonooxy group
4 Phosphorylation and esterification at 5-position Phosphorochloridates, carboxylic acid derivatives Formation of phosphonoethoxy moiety
5 Protection/deprotection cycles Silyl ethers, acidic/basic conditions Protect functional groups during synthesis
6 Purification and characterization HPLC, NMR, MS Obtain pure compound and confirm structure

Research Findings on Preparation

  • The multi-step synthesis requires careful optimization of reaction conditions to maximize yield and stereochemical purity.
  • Phosphorylation steps are particularly sensitive and require mild conditions to prevent hydrolysis or rearrangement.
  • The stereochemical integrity of the molecule is crucial for its biological activity, necessitating chiral control throughout synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4s,5r)-5-[(1s)-1-carboxy-1-phosphonoethoxy]-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carboxylic acid can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that this compound may possess various biological activities due to its structural components. The phosphonate groups could allow for interactions with enzymes or receptors involved in metabolic pathways.

Potential Biological Applications:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, which may be applicable in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : The structural analogs of this compound have been studied for their ability to inhibit specific enzymes such as carbonic anhydrases, which are critical in various physiological processes.

Synthesis Approaches

The synthesis of [3R-[3A,4A,5B(S*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid can involve several strategies:

  • Phosphonylation Reactions : Utilizing phosphonic acid derivatives to introduce phosphonate groups.
  • Carboxylation Techniques : Employing carboxylation methods to attach carboxylic acid functionalities.
  • Cyclization Reactions : Forming the cyclohexene structure through cyclization of appropriate precursors.

Case Studies and Research Findings

Research has highlighted various applications of compounds with similar structures:

Antioxidant Studies

A series of derivatives related to this compound have been synthesized and evaluated for their antioxidant activity using methods such as the DPPH radical scavenging assay. Some derivatives exhibited antioxidant activity exceeding that of well-known antioxidants like ascorbic acid .

Enzyme Inhibition

Compounds structurally similar to [3R-[3A,4A,5B(S*)]] have been tested as inhibitors of carbonic anhydrases (CAs). These studies demonstrated that certain modifications could enhance inhibitory potency against specific CA isoforms, indicating potential therapeutic applications in managing conditions like glaucoma or metabolic disorders .

Wirkmechanismus

The mechanism of action of (3R,4s,5r)-5-[(1s)-1-carboxy-1-phosphonoethoxy]-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s multiple functional groups allow it to participate in diverse biochemical reactions, influencing cellular processes and metabolic functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound’s closest analog is its stereoisomer, [3R-[3A,4A,5B(R)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid(RC1). Despite sharing the same molecular formula (C₁₀H₁₆O₁₃P₂) and functional groups, theRconfiguration at the 5B position alters its three-dimensional conformation, affecting its binding affinity to EPSPS. Pharmacophore modeling studies reveal that theRisomer forms distinct interactions with EPSPS, includingthree negative ionic groupsandtwo hydrogen-bond acceptors, compared to theS variant .

Other structurally related compounds include:

  • Glyphosate (C₃H₈NO₅P): A simpler phosphonate herbicide targeting EPSPS.
  • Shikimic Acid (C₇H₁₀O₅): A precursor in the shikimate pathway, lacking phosphorylated groups.

Functional Group Analysis

Compound Key Functional Groups Phosphorylation Level
Target Compound (S*) Carboxy, phosphonoethoxy, phosphonooxy High (3 phosphate groups)
RC1 (R* Isomer) Carboxy, phosphonoethoxy, phosphonooxy High
Glyphosate Phosphonic acid, amino Moderate (1 phosphate)
Shikimic Acid Hydroxyl, carboxylic acid None

The high phosphorylation of the target compound enables stronger ionic interactions with EPSPS compared to glyphosate, which relies on a single phosphonate group . Shikimic acid, lacking phosphorylation, serves only as a metabolic intermediate in the pathway .

Data Tables

Table 1: Molecular and Pharmacological Profiles

Compound Molecular Weight (g/mol) Target Enzyme Key Pharmacological Metric
Target Compound (S*) 406.17 EPSPS EF = 12.5 (top 1% screening)
RC1 (R* Isomer) 406.17 EPSPS EF = 15.2 (top 1% screening)
Glyphosate 169.07 EPSPS IC₅₀ = 0.5 µM
Shikimic Acid 174.15 N/A Metabolic intermediate

Table 2: Structural Features Impacting EPSPS Binding

Feature Target Compound (S*) RC1 (R* Isomer) Glyphosate
Phosphonooxy Groups 3 3 1
Carboxylic Acid Groups 2 2 1
Stereochemical Fit Suboptimal Optimal Moderate

Research Findings and Pharmacological Implications

  • Stereochemistry Matters : The R isomer’s configuration enables better alignment with EPSPS’s active site, explaining its superior enrichment factors compared to the S variant .
  • Phosphorylation Enhances Potency : The target compound’s triple phosphorylation allows stronger ionic interactions than glyphosate, though its larger size may limit bioavailability .
  • Resistance Mitigation : Derivatives of this compound could overcome glyphosate resistance by exploiting alternative binding modes in EPSPS .

Biologische Aktivität

The compound [3R-[3A,4A,5B(S)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid*, often referred to as SC1, is a complex organic molecule featuring multiple functional groups such as carboxylic acids and phosphonates. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structural Characteristics

The molecular formula of SC1 is C10H16O13P2C_{10}H_{16}O_{13}P_{2}, with a molecular weight of 406.174 g/mol. The compound contains four chiral centers and a variety of functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC10H16O13P2
Molecular Weight406.174 g/mol
Chiral Centers4
Functional GroupsCarboxylic acids, Phosphonates

The biological activity of SC1 is primarily attributed to its phosphonate groups, which are known to mimic phosphate groups in biological systems. These groups can interact with enzymes and receptors involved in various metabolic pathways.

  • Enzyme Inhibition : SC1 may act as an inhibitor for certain enzymes, particularly those involved in phosphate metabolism. For instance, it could inhibit protein-tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling by dephosphorylating proteins.
  • Antimicrobial Activity : Similar compounds with phosphonate groups have demonstrated antimicrobial properties. Preliminary studies suggest that SC1 may exhibit activity against various bacterial strains due to its structural similarities with known antimicrobial agents.

Case Studies and Research Findings

Recent research has focused on the biological implications of SC1, particularly its potential therapeutic applications:

  • Antitumor Activity : A study investigated the cytotoxic effects of SC1 on human tumor cell lines. Results indicated that SC1 exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.
  • Urease Inhibition : Another study evaluated the inhibitory effects of SC1 on urease enzymes, which are critical for the survival of pathogens like Helicobacter pylori. The findings showed that SC1 effectively inhibits urease activity, which could lead to new treatments for infections caused by this bacterium.

Comparative Analysis with Similar Compounds

To better understand the unique properties of SC1, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Phosphonocarboxylic AcidContains both phosphonate and carboxylic acid groupsKnown for antimicrobial properties
Amino Acid DerivativesIncludes carboxyl and amine functionalitiesEssential for protein synthesis
Nucleotide AnaloguesPhosphate backbone with ribose or deoxyribose sugarsCritical for cellular energy transfer

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves sequential phosphorylation and carboxylation steps. A generalized approach includes:

  • Phosphorylation : Reacting cyclohexene precursors with phosphonic acid derivatives under controlled pH (e.g., sodium acetate buffer) .
  • Carboxylation : Introducing carboxy groups via esterification or oxidation, followed by deprotection if tert-butoxycarbonyl (BOC) groups are used .
  • Purification : Recrystallization from acetic acid or gradient HPLC to isolate stereoisomers .
Step Reagents/Conditions Key Challenges
PhosphorylationPhosphonoethanol, NaOAc, reflux (2–3 h)Avoiding hydrolysis of phosphate
CarboxylationBOC-protected intermediates, DCC couplingSteric hindrance at C5 position
PurificationAcetic acid recrystallizationRemoving trace acetic acid

Optimization may require adjusting reflux time, catalyst loading, or solvent polarity .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Stereochemical analysis : Chiral HPLC or X-ray crystallography to resolve the [3R,4A,5B(S*)] configuration .
  • Phosphorylation verification : ³¹P NMR to confirm phosphonooxy and phosphonoethoxy group integration .
  • Purity assessment : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 210 nm .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., expected [M-H]⁻ ion) .

Q. What biological targets or pathways are associated with this compound?

The compound’s phosphorylated and carboxylated structure suggests potential roles in:

  • Kinase inhibition : Competitive binding to ATP pockets due to phosphono groups mimicking phosphate moieties. Preliminary assays could include Akt/PI3K inhibition studies, referencing dicaffeoylquinic acid derivatives that modulate these pathways .
  • Metabolic regulation : Analogues of cyclic carboxylated phosphates (e.g., inositol derivatives) may influence glycolysis or redox signaling.
  • Methodology : Use in vitro kinase assays (e.g., ADP-Glo™) and molecular docking simulations (AutoDock Vina) to identify targets .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

  • Chiral auxiliaries : Employ enantiopure starting materials (e.g., (3R,4R,5S)-configured intermediates) to control stereochemistry .
  • Dynamic resolution : Utilize enzymes (e.g., lipases) for kinetic resolution of racemic mixtures .
  • Analytical validation : Combine NOESY NMR and circular dichroism (CD) to confirm absolute configuration .

Q. What strategies mitigate solubility challenges in bioactivity assays?

The compound’s hydrophilicity (from phosphono/carboxy groups) and hydrophobic cyclohexene ring require:

  • Co-solvent systems : DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins .
  • Prodrug derivatization : Temporarily esterify phosphono groups to improve membrane permeability, followed by enzymatic cleavage in assays .
  • Nanoformulation : Encapsulation in liposomes or PEGylated nanoparticles for sustained release .

Q. How should conflicting bioactivity data across studies be addressed?

Discrepancies in IC₅₀ values or target specificity may arise from:

  • Purity issues : Trace acetic acid (from recrystallization) or unreacted intermediates can skew results. Validate purity via HPLC (>98%) and elemental analysis .
  • Assay conditions : Standardize pH (7.4 buffer), temperature (37°C), and ATP concentrations in kinase assays .
  • Stability : Monitor compound degradation under assay conditions (e.g., LC-MS stability screens) .

Q. What computational methods aid in elucidating structure-activity relationships (SAR)?

  • Molecular dynamics (MD) : Simulate binding interactions with Akt/PI3K over 100-ns trajectories (AMBER or GROMACS) .
  • QSAR modeling : Use Schrödinger’s Canvas or MOE to correlate substituent effects (e.g., phosphonoethoxy vs. methyl groups) with activity .
  • Density functional theory (DFT) : Calculate charge distribution to predict nucleophilic attack sites on the cyclohexene ring .

Tables

Q. Table 1: Key Spectral Data for Characterization

Technique Expected Signals Reference
³¹P NMRδ 0.5–1.2 (phosphonoethoxy), δ 3.8–4.5 (phosphonooxy)
¹H NMRδ 5.2–5.6 (cyclohexene CH), δ 1.2–1.5 (BOC groups)
HR-ESI-MS[M-H]⁻ = Calculated m/z 495.0 (C₁₀H₁₅O₁₄P₂)

Q. Table 2: Comparison of Synthetic Routes

Method Yield Stereopurity Key Advantage
NaOAc-mediated reflux65%85% eeScalable for bulk synthesis
Chiral catalyst78%99% eeHigh enantioselectivity
Enzymatic resolution55%98% eeEco-friendly, mild conditions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.